An In-Depth Technical Guide to the Physicochemical Properties of 4-((benzylamino)methyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-((benzylamino)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-((benzylamino)methyl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. As a derivative of benzoic acid, it possesses a carboxylic acid group, a secondary amine, and aromatic rings, suggesting potential for a range of biological interactions. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to utilize this compound in drug design, formulation development, or as a chemical intermediate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and stability characteristics.
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-((benzylamino)methyl)benzoic acid. In the absence of extensive direct experimental data for this specific molecule in publicly available literature, this guide will leverage data from closely related analogs and established scientific principles to provide well-founded estimations and detailed experimental protocols for its characterization. The focus is not only on the "what" but also the "why," offering insights into the causal relationships behind experimental choices, thereby empowering researchers to conduct their own robust evaluations.
Molecular Structure and Basic Properties
The foundational step in characterizing any compound is to understand its structure and fundamental properties.
Chemical Structure:
Figure 1: Chemical structure of 4-((benzylamino)methyl)benzoic acid.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO2 | [1] |
| Molecular Weight | 241.29 g/mol | Calculated |
| SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O | [1] |
| InChI | InChI=1S/C15H15NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) | [1] |
| InChIKey | XRCNKDDGDMDMDE-UHFFFAOYSA-N | [1] |
Ionization and Lipophilicity: The Keys to Biological Behavior
The ionization state (pKa) and lipophilicity (logP/logD) are critical determinants of a drug's pharmacokinetic profile.
Acid-Base Properties (pKa)
The pKa values of a molecule dictate its charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. 4-((benzylamino)methyl)benzoic acid is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and a secondary amine (basic).
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Expected pKa Values:
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Carboxylic Acid: The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the benzylaminomethyl substituent at the para position is expected to slightly increase the pKa of the carboxylic acid group compared to benzoic acid.
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Secondary Amine: The pKa of benzylamine is around 9.3. The electron-withdrawing effect of the para-substituted benzoic acid will likely decrease the basicity of the secondary amine, resulting in a slightly lower pKa.
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Table 2: Estimated pKa Values and Comparison with Analogs
| Functional Group | Estimated pKa | Analog | Analog pKa | Reference |
| Carboxylic Acid | ~4.3 - 4.5 | Benzoic acid | 4.20 | [2] |
| Secondary Amine | ~8.5 - 9.0 | 2-(Methylamino)benzoic acid | 5.29 (amine) | [2] |
Note: The pKa of the amine in 2-(methylamino)benzoic acid is significantly lowered due to the ortho effect and direct resonance with the carboxylic acid, which is a different electronic environment than in the target molecule.
Experimental Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor in membrane permeability and protein binding.
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logP (Partition Coefficient): Refers to the partitioning of the neutral species.
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logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH.
A predicted XlogP of 0.4 for 4-((benzylamino)methyl)benzoic acid suggests it is a relatively polar molecule.[1]
Experimental Protocol for logP/logD Determination by Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and an aqueous buffer.
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Preparation of Phases: Prepare a series of aqueous buffers at different pH values (e.g., 2, 5, 7.4, 9, 11). Presaturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
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Partitioning: Add a known concentration of the compound to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Phase Separation: Allow the phases to separate completely.
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Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as HPLC-UV.
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Calculation:
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logP is determined at a pH where the compound is predominantly in its neutral form.
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logD is calculated at each pH using the formula: logD = log ([Compound]octanol / [Compound]aqueous).
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Solubility
Solubility is a crucial parameter for drug delivery and formulation. Poor aqueous solubility can be a major hurdle in drug development.
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Expected Solubility Profile:
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Aqueous Solubility: The presence of both acidic and basic functional groups suggests that the aqueous solubility of 4-((benzylamino)methyl)benzoic acid will be highly pH-dependent. Solubility will be lowest at its isoelectric point and will increase at pH values where either the carboxylic acid is deprotonated (forming a carboxylate) or the amine is protonated (forming an ammonium salt).
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Organic Solubility: The compound is expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO, and lower solubility in non-polar solvents such as hexane.
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Experimental Protocol for Equilibrium Solubility Determination
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, pH-buffered solutions, ethanol, DMSO).
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Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Quantification: Dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic approach involves the reductive amination of 4-formylbenzoic acid with benzylamine.
Figure 3: Proposed synthetic pathway for 4-((benzylamino)methyl)benzoic acid.
General Purification Protocol
Purification can be achieved through recrystallization or column chromatography.
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Recrystallization:
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Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).
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Slowly cool the solution to allow for the formation of crystals.
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Collect the crystals by filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Analytical Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl rings, a singlet for the methylene group adjacent to the amine, a singlet for the other methylene group, and a broad singlet for the NH proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the carboxylic acid and the substituted aromatic carbons, as well as signals for the CH carbons of the aromatic rings and the CH₂ carbons.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches of the aromatic and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 242.1176.
Stability
Understanding the stability of a compound under various stress conditions is crucial for its storage, handling, and formulation.
Potential Degradation Pathways
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Oxidation: The secondary amine and the benzylic methylene group are susceptible to oxidation.
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Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.
Experimental Protocol for Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.
Figure 4: Workflow for a forced degradation study.
Conclusion
While direct experimental data for 4-((benzylamino)methyl)benzoic acid is limited, this guide provides a robust framework for its physicochemical characterization. By leveraging data from analogous compounds and detailing established experimental protocols, researchers are equipped with the necessary tools and theoretical understanding to thoroughly evaluate this promising molecule. The provided methodologies for determining pKa, logP/logD, solubility, and stability, along with a proposed synthetic route and analytical characterization techniques, form a comprehensive resource for scientists in drug discovery and development. The successful application of these principles will undoubtedly accelerate the progression of research involving 4-((benzylamino)methyl)benzoic acid and similar compounds.
References
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PubChemLite. 4-((benzylamino)methyl)benzoic acid (C15H15NO2). Available from: [Link].[1]
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NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link].[2]
